5-Phenyl-1-oxaspiro[2.5]octane
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Overview
Description
5-Phenyl-1-oxaspiro[25]octane is an organic compound characterized by a spirocyclic structure, where a phenyl group is attached to the spiro center
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenyl-1-oxaspiro[2.5]octane typically involves the reaction of cyclohexanone with phenylmagnesium bromide, followed by cyclization. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions. For example, the reaction can be carried out in dry tetrahydrofuran under nitrogen atmosphere .
Industrial Production Methods: While specific industrial production methods for 5-Phenyl-1-oxaspiro[2This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Phenyl-1-oxaspiro[2.5]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the compound into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the spiro center, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of alkyl or acyl derivatives.
Scientific Research Applications
5-Phenyl-1-oxaspiro[2.5]octane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Phenyl-1-oxaspiro[2.5]octane involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-Oxaspiro[2.5]octane: Lacks the phenyl group, making it less hydrophobic and potentially less biologically active.
2-Phenyl-1-oxaspiro[2.5]octane: Similar structure but with the phenyl group at a different position, which can affect its reactivity and biological activity.
Uniqueness: 5-Phenyl-1-oxaspiro[2.5]octane is unique due to the specific positioning of the phenyl group, which influences its chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
5-phenyl-1-oxaspiro[2.5]octane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c1-2-5-11(6-3-1)12-7-4-8-13(9-12)10-14-13/h1-3,5-6,12H,4,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJFYWWPVXTCTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2(C1)CO2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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